molecular formula C9H12N2O B12985939 2-(Azetidin-3-yl)-6-methoxypyridine

2-(Azetidin-3-yl)-6-methoxypyridine

Cat. No.: B12985939
M. Wt: 164.20 g/mol
InChI Key: AXWKXMXYQPNVOX-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-6-methoxypyridine is a heterocyclic compound that features both an azetidine ring and a methoxypyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-3-yl)-6-methoxypyridine typically involves the formation of the azetidine ring followed by its attachment to the methoxypyridine moiety. One common method involves the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the aza-Michael addition, which allows for the construction of C–N bonds in various highly functional organic compounds . This method is advantageous due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Azetidin-3-yl)-6-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the azetidine ring or the pyridine moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(Azetidin-3-yl)-6-methoxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-6-methoxypyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The methoxypyridine moiety can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Uniqueness: 2-(Azetidin-3-yl)-6-methoxypyridine is unique due to the combination of the azetidine ring and the methoxypyridine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-(azetidin-3-yl)-6-methoxypyridine

InChI

InChI=1S/C9H12N2O/c1-12-9-4-2-3-8(11-9)7-5-10-6-7/h2-4,7,10H,5-6H2,1H3

InChI Key

AXWKXMXYQPNVOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)C2CNC2

Origin of Product

United States

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